molecular formula C9H13ClN2O2 B2527950 methyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate CAS No. 1005694-87-0

methyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

Cat. No.: B2527950
CAS No.: 1005694-87-0
M. Wt: 216.67
InChI Key: VMWVLXGMGADCIB-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a chloro group and two methyl groups on the pyrazole ring, as well as a methyl ester group on the propanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with methyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The pyrazole ring can be oxidized or reduced, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted pyrazole derivatives.

    Oxidation: Formation of pyrazole N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Hydrolysis: Formation of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid.

Scientific Research Applications

Methyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methyl groups on the pyrazole ring can influence its binding affinity and selectivity towards these targets. Additionally, the ester group may undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate: Lacks the chloro group, which may affect its reactivity and biological activity.

    Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester, potentially altering its physicochemical properties.

    Methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate: Lacks the methyl groups on the pyrazole ring, which can influence its chemical behavior and interactions.

Uniqueness

Methyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is unique due to the combination of the chloro and methyl groups on the pyrazole ring, as well as the methyl ester group on the propanoate chain

Properties

IUPAC Name

methyl 2-(4-chloro-3,5-dimethylpyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c1-5-8(10)6(2)12(11-5)7(3)9(13)14-4/h7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWVLXGMGADCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)OC)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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